2,4-Dichloro-1,6-naphthyridine
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Overview
Description
2,4-Dichloro-1,6-naphthyridine is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are characterized by a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1,6-naphthyridine typically involves the reaction of 2,4-dichloropyridine with suitable reagents under controlled conditions. One common method includes the use of a solvent-free and catalyst-free synthesis approach, where ketones, malononitrile, and amines are ground together in a mortar at room temperature for a few minutes . This method is advantageous due to its high yield and eco-friendly nature.
Industrial Production Methods
Industrial production of this compound may involve multi-step sequences, expensive catalysts, and inert atmospheres to ensure high purity and yield. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-1,6-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted naphthyridines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
2,4-Dichloro-1,6-naphthyridine has a wide range of applications in scientific research, including:
Medicinal Chemistry: It is explored for its potential anticancer, anti-HIV, antimicrobial, analgesic, anti-inflammatory, and antioxidant activities.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It is utilized in the synthesis of advanced materials, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-1,6-naphthyridine involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
2,4-Dichloro-1,6-naphthyridine can be compared with other naphthyridine derivatives such as 1,5-naphthyridine and 1,8-naphthyridine. While all these compounds share a similar fused-ring structure, their chemical properties and biological activities can vary significantly due to differences in the position and nature of substituents . For example, 1,5-naphthyridine derivatives are known for their metal-coordinating abilities, while 1,8-naphthyridine derivatives are often explored for their antiviral properties .
Properties
IUPAC Name |
2,4-dichloro-1,6-naphthyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2/c9-6-3-8(10)12-7-1-2-11-4-5(6)7/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTIAUBNKVKIRAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1N=C(C=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1422496-28-3 |
Source
|
Record name | 2,4-dichloro-1,6-naphthyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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